Array ( [bid] => 29762 )
8-Bromoisoquinoline is primarily used as a synthetic intermediate in the preparation of various complex molecules, including pharmaceuticals and natural products. Its chemical structure allows it to be incorporated into various larger molecules through well-established chemical reactions.
Here are some examples of its use in the synthesis of other molecules:
Here are some examples of research on the biological activity of 8-bromoisoquinoline:
8-Bromoisoquinoline is an organic compound with the molecular formula C₉H₆BrN and a molecular weight of 208.1 g/mol. It features a bromine atom substituted at the 8-position of the isoquinoline structure, which is a bicyclic compound derived from quinoline. Isoquinolines are known for their diverse biological activities, and the introduction of bromine can enhance these properties, making 8-bromoisoquinoline a compound of interest in various research fields.
There is no current research available on the specific mechanism of action of 8-bromoisoquinoline. However, isoquinoline derivatives are known to exhibit a wide range of biological activities, including acting as antitumor agents, antimicrobials, and anti-inflammatory agents []. Further research would be needed to determine if 8-bromoisoquinoline possesses any such properties.
Due to limited research on 8-bromoisoquinoline, specific safety information is not readily available. However, as a general precaution, all unknown organic compounds should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat []. It is advisable to consult with a safety data sheet (SDS) for similar isoquinoline compounds when handling 8-bromoisoquinoline.
In synthetic pathways, 8-bromoisoquinoline can be generated from isoquinoline through bromination processes, often using brominating agents like N-bromosuccinimide under specific conditions to achieve high selectivity for the desired product .
Research indicates that 8-bromoisoquinoline exhibits notable biological activities:
These properties make it a candidate for further pharmacological studies and potential therapeutic applications.
The synthesis of 8-bromoisoquinoline typically involves:
8-Bromoisoquinoline finds applications across various fields:
Studies on the interactions of 8-bromoisoquinoline with other molecules have highlighted its versatility:
These interactions underline its potential as a building block for various chemical syntheses.
Several compounds share structural similarities with 8-bromoisoquinoline. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Isoquinoline | C₉H₇N | Parent compound; lacks halogen substitution |
| 5-Bromoisoquinoline | C₉H₆BrN | Bromine at the 5-position; different biological profile |
| 7-Bromoisoquinoline | C₉H₆BrN | Bromine at the 7-position; distinct reactivity |
| 8-Chloroisoquinoline | C₉H₆ClN | Chlorine instead of bromine; different properties |
| 6-Methylisoquinoline | C₁₀H₉N | Methyl substitution at the 6-position; varied reactivity |
These compounds exhibit unique reactivities and biological activities based on their substitution patterns, making them valuable for comparative studies in medicinal chemistry.
8-Bromoisoquinoline first appeared in chemical literature through three primary synthetic routes. The earliest documented method involved a multi-step sequence starting from isoquinoline, proceeding through "nitration, reduction, diazotisation and Sandmeyer reaction". This lengthy approach, while foundational, suffered from low overall efficiency and operational complexity. According to literature review, this indirect method was particularly problematic for large-scale applications, primarily due to the hazardous diazotization step.
The second significant early approach utilized ring synthesis methodology, specifically through Jackson's modification of the Pomeranz-Fritsch isoquinoline synthesis. This approach constructed the isoquinoline ring with the bromine already positioned at the desired 8-position, starting from appropriately substituted benzene derivatives. However, despite its innovation, this method achieved yields of only approximately 31%.
A third approach described in earlier literature focused on the synthesis of specific derivatives like 8-bromo-7-methoxyisoquinoline, which was "prepared from 7-methoxy-8-aminoisoquinoline by diazotization and replacement of the diazonium group by bromine".
Early functionalization strategies generally relied on electrophilic aromatic substitution reactions, exploiting the electron-rich nature of isoquinoline's benzenoid ring. However, these approaches faced significant challenges in regioselectivity control due to the directing effects of the heterocyclic nitrogen.
Direct bromination of isoquinoline presented significant challenges for early synthetic chemists. The fundamental limitation was poor regioselectivity – bromination occurred at multiple positions, particularly positions 5 and 8. Multiple patent literature notes that "the direct bromination procedure tends to give mixtures of brominated products and in unsatisfactory yield, and none of the methods described are well suited for large scale work".
The reactivity pattern of isoquinoline parallels that observed in nitration reactions, where "nitration of isoquinoline with nitric and sulfuric acids occurs preferentially at positions 5 and 8, the former predominating, in the approximate ratio of 9:1". This inherent reactivity profile complicated selective preparation of 8-bromoisoquinoline through direct functionalization approaches.
Indirect methods involving diazotization of 8-aminoisoquinoline followed by Sandmeyer reaction faced significant limitations as they were "not very suitable for large scale work especially due to the diazotation step". These methods involved:
Additionally, the separation of brominated isoquinoline mixtures required tedious chromatographic techniques, further reducing the practicality of these early approaches for commercial production. When bromination was achieved, products often contained significant amounts of impurities, including "5,8-dibromoisoquinoline, 5-nitroisoquinoline, and 8-bromo-5-nitroisoquinoline", requiring additional purification steps.
Modern approaches to 8-bromoisoquinoline synthesis have focused on developing regioselective bromination methods that overcome classical limitations. A significant breakthrough came with the use of specific brominating agents under precisely controlled conditions.
Temperature control emerged as a critical parameter, with reports indicating that "the reaction temperature is very important in order to achieve a high 5- vs. 8-selectivity and should not be above -15°C during the bromination". Typically, these reactions are "conducted at 0.5-1 M scale at a temperature of -30°C to -15°C".
The development of "one-pot" methodologies has dramatically improved the practical utility of 8-bromoisoquinoline synthesis. These approaches are "particularly well suited for large scale work operation", addressing a major limitation of earlier routes. Most significantly, "the method of the invention may be quenched after bromination giving 5-bromo or 8-bromoisoquinoline or continued by addition of metal nitrate, whereby 5-bromo-8-nitroisoquinoline or 8-bromo-5-nitroisoquinoline may be isolated from a 'ONE POT' reaction".
The selectivity achievements of modern methods are reflected in product composition analyses showing that purified 8-bromoisoquinoline can be obtained with >97% purity, with related impurities each present at ≤1%.
The regioselective introduction of bromine at the 8-position of isoquinoline represents a significant synthetic challenge due to the inherent electronic and steric biases of the heteroaromatic system. Traditional methods, such as the Sandmeyer reaction applied to pre-functionalized isoquinoline derivatives, often suffer from low yields and limited scalability [1]. Modern approaches leverage transition-metal-catalyzed C-H activation to achieve precise bromination, bypassing the need for pre-functionalization.
Palladium-based systems have emerged as frontrunners for directed C-H bromination. The combination of Pd(OAc)₂ with bulky phosphine ligands, such as X-Phos, enables selective activation of the C8-H bond in isoquinoline derivatives [3]. For instance, Pd-catalyzed reactions employing quinoline N-oxide as a directing group facilitate bromination at the 8-position via a concerted metalation-deprotonation (CMD) mechanism. This pathway involves:
Rhodium catalysts, such as [Rh(cod)Cl]₂, paired with bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)ethane), offer complementary reactivity. These systems operate efficiently at lower temperatures (80–120°C) and tolerate electron-withdrawing substituents on the isoquinoline backbone [3]. Copper-based systems, particularly CuI with 1,10-phenanthroline ligands, provide a cost-effective alternative, though with modest yields (≤50%) compared to Pd or Rh [3].
The choice of directing group critically influences regioselectivity. N-Oxides, as demonstrated in the bromination of 7-methoxyisoquinoline, enhance electron density at the 8-position, favoring C-H activation [1]. Acetal-protected amines, such as N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal, also serve as effective directors, though their synthesis adds steps to the overall process [1].
Key reaction parameters include:
Table 1: Comparative Performance of Catalytic Systems for 8-Bromoisoquinoline Synthesis
| Catalyst System | Ligand | Yield (%) | Selectivity (C8:C5) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/X-Phos | X-Phos | 78 | 95:5 | [3] |
| [Rh(cod)Cl]₂/dppe | dppe | 65 | 92:8 | [3] |
| CuI/phen | 1,10-phenanthroline | 48 | 85:15 | [3] |
Tandem methodologies streamline the synthesis of complex 8-bromoisoquinoline derivatives by integrating bromination with subsequent cross-coupling steps in a single reaction vessel. These protocols mitigate intermediate isolation and purification, enhancing overall efficiency.
A representative one-pot process involves:
This approach yielded 8-(hex-1-yn-1-yl)-7-methoxyisoquinoline in 37% overall yield, demonstrating feasibility despite room for optimization [1]. Critical factors include:
Competing pathways during tandem reactions often generate dimers or over-functionalized products. For example, the Pomeranz-Fritsch synthesis of 8-bromo-7-methoxyisoquinoline produced a dimeric byproduct (27% yield) via intermediate enamine-tosylamide coupling [1]. Mitigation strategies include:
Table 2: Case Studies in Tandem Bromination-Functionalization
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 8-Bromo-7-methoxyisoquinoline | Hex-1-yne | 8-(Hex-1-yn-1-yl) derivative | 37 | [1] |
| 8-Bromoisoquinoline | Phenylboronic acid | 8-Arylisoquinoline | 52 | [3] |
Irritant